molecular formula C6H8BNO2 B151050 2-Aminophenylboronic acid CAS No. 5570-18-3

2-Aminophenylboronic acid

Cat. No. B151050
CAS RN: 5570-18-3
M. Wt: 136.95 g/mol
InChI Key: DIRRKLFMHQUJCM-UHFFFAOYSA-N
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Description

2-Aminophenylboronic acid is a derivative of boronic acid with an amino group attached to the phenyl ring. It is a compound of interest due to its potential applications in various fields, including catalysis and bioconjugation. The presence of both a boronic acid and an amino group allows it to participate in a range of chemical reactions, making it a versatile reagent in organic synthesis.

Synthesis Analysis

The synthesis of aminoboronic acids, including 2-aminophenylboronic acid, has been explored in several studies. A common challenge in the synthesis of free aminoboronic acids is their isolation and purification due to their sensitivity and tendency to form complexes . Despite these challenges, advances have been made in the synthesis of both chiral and achiral aminoboronic acids, which have shown promise as bifunctional organic catalysts . Additionally, a copper-catalyzed electrophilic amination strategy has been established for the synthesis of N-aryl-2-aminophenones from arylboronic acids, demonstrating the synthetic utility of boronic acid derivatives .

Molecular Structure Analysis

The molecular structure of 2-aminophenylboronic acid allows it to form stable complexes with various substrates. For instance, the formation of zwitterionic species containing a protonated imine group and an anionic borate group has been observed, which contributes to the stability of the resulting imines . The molecular structure also enables the formation of benzoxaboroles when reacted with secondary amines .

Chemical Reactions Analysis

2-Aminophenylboronic acid exhibits diverse reactivity in chemical reactions. It has been used to catalyze the hydrolysis and etherification of chlorohydrins, direct amide formation, and kinetic resolution of racemic amines during acylation . The ortho-substituent on phenylboronic acid derivatives has been shown to play a key role in catalyzing dehydrative condensation between carboxylic acids and amines . Furthermore, the compound has been involved in the synthesis of benzoxaboroles and complexed boroxins , as well as amination-reduction reactions to synthesize 2-(arylaminomethyl)phenylboronic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminophenylboronic acid are influenced by its ability to form complexes and participate in hydrogen bonding. The compound's reactivity with amines, amino acids, and proteins has been explored for applications in bioconjugation . The boronic acid moiety can form reversible covalent bonds with diols, which is a key feature for its recognition and binding to biological molecules such as sugars and amino sugars . Additionally, the compound's ability to form intramolecular hydrogen bonds has been investigated, which can influence its conformation and reactivity .

Scientific Research Applications

Aggregation-Induced Emission

  • Application : 2-Aminophenylboronic acid (2-APBA) shows potential in optoelectronics, biomedical probes, and chemical sensors due to its aggregation-induced enhanced emission (AIEE) properties. It forms a dimer that is highly emissive in the solid state and could transform reversibly into a non-fluorescent monomer form, making it useful for molecular recognition and controlled drug release (Li et al., 2021).

Recognition of Glycoproteins and Glycopeptides

  • Application : 2-Aminophenylboronic acid functionalized magnetic nanoparticles, specifically Fe3O4/ZIF-8/APBA, have been developed for the specific recognition and enrichment of glycoproteins and glycopeptides in proteomics research. This shows its potential in the selective separation of these biomolecules (Li et al., 2018).

Biosensors for Saccharides and Glycated Hemoglobin

  • Application : 3-Aminophenylboronic acid (APBA) has been used to construct affinity mass sensors for determining saccharides and glycated hemoglobin. These sensors demonstrate a linear response to mono- and disaccharides, and are useful for kinetic analysis of boronic acid interaction with diols (Přibyl & Skládal, 2005).

Chromatography and Electrophoresis

  • Application : m-Aminophenylboronic acid, attached to polyacrylamide beads, is used in chromatography for the selective separation of dihydroxyphenyl substituted compounds. This method allows for the purification of catecholic materials (Elliger & Rabin, 1981).
  • Application : Polymerization of 3-aminophenylboronic acid in aqueous environments has been used to modify capillary electrophoresis capillaries. This allows for the separation of diastereoisomers and proteins, demonstrating its utility in CE separation and chip technologies (Bossi et al., 2004).

Sensing and Detection Technologies

  • Application : Aminophenylboronic acid-functionalized magnetic nanoparticles are effective for the micro solid-phase extraction of neurotransmitters from human urine and plasma. This has applications in sensitive detection technologies (Saraji & Shahvar, 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The 2-APBA dimer aggregates could reversibly transform into its non-fluorescent monomer form driven by new kinds of dynamic covalent B–N and B–O bonds . This illustrates its good potential in molecular recognition, nanogating, chemo/bio-sensing, and controlled drug release . This opens up new possibilities for the use of 2-Aminophenylboronic acid in various applications.

properties

IUPAC Name

(2-aminophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRKLFMHQUJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901275
Record name NoName_370
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminophenylboronic acid

CAS RN

5570-18-3
Record name B-(2-Aminophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5570-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

A mixture of 2-nitrophenylboronic acid (2 g; 12 mmol) and 5% Pd/C (100 mg) in EtOH (100 ml) was hydrogenated at 1 bar until TLC indicated complete conversion of starting material. The reaction mixture was filtered through celite and the filtrate evaporated to dryness. The remanense was washed with hexane and filtered to give 900 mg of (55%) 2-aminophenylboronic acid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a three necked round bottom flask equipped with an addition funnel (and argon inlet), thermometer and septum is added phenylboronic acid (40.13 g, 0.33 moles). Acetic anhydride (400 ml) is charged through the septum via syringe. Using a stir bar the mixture is then stirred under argon until the temperature reaches 0° C. with external cooling (ice bath). Fuming nitric acid (25.01 g, 0.397 moles) is added slowly over the course of thirty minutes. The reaction is then allowed to stir an additional two hours at 0° C., before removing the ice bath and allowing the reaction to warm to room temperature. The reaction is poured into ice water (1 L) at which point it appears cloudy. After stirring overnight, however, it becomes homogeneous. The solution is paced on a rotary evaporator at 40° C. under a 5 mm vacuum. When the volume is reduced by about 50%, enough water is added to bring the volume back to 100%. This process is repeated twice more, before bringing the volume to about 300 ml on the rotary evaporator when a precipitate is noticed. Twenty hours are allowed for complete crystallization, and the solids (p-nitrobenzeneboronic acid, 3.66 g) are removed by filtration. Enough water is then added to the filtrate to bring the total volume to 800 mi. The volume is reduced once more under reduced pressure to about 150 ml when a precipitate begins to form. The solids (o-nitrophenylboronic acid, 48.04 g) are collected by filtration and dried in a vacuum oven. To a pressure vessel is added o-nitrophenylboronic acid (31.64 g), 10% palladium on carbon (6.3 g) and ethanol (100 ml). The vessel is shook at room temperature under 50 psi hydrogen on a PARR shaker. After four hours the catalyst is removed by filtration, and the filtrate taken to dryness under reduced pressure. The solids (o-aminophenylboronic acid, 24.4 g) are dried under vacuum for 18 hours.
Quantity
40.13 g
Type
reactant
Reaction Step One
Quantity
25.01 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
280
Citations
X Li, D Wang, Y Zhang, W Lu, S Yang, G Hou… - Chemical …, 2021 - pubs.rsc.org
… In this study, we find that 2-aminophenylboronic acid (2-APBA) with a simple structure is highly emissive in the solid state. Further studies reveal that 2-APBA exists in a dimeric form, …
Number of citations: 3 pubs.rsc.org
BB Pappin, TA Garget, PC Healy, MI Simone… - Organic & …, 2019 - pubs.rsc.org
… During our studies exploring possible intramolecular amide formation between 2-aminophenylboronic acid (1) and salicylic acid we noted formation of unexpected side products (…
Number of citations: 7 pubs.rsc.org
VN Nikitina, NV Zaryanov, EE Karyakina… - Russian Journal of …, 2017 - Springer
… attempt to obtain boronate-substituted aniline of this structure with the similar sensor properties by polymerization of 2-aminophenylboronic acid (2-APBA) under similar conditions failed…
Number of citations: 3 link.springer.com
TA Garget, MJ Kiefel, TA Houston - Arkivoc, 2022 - arkat-usa.org
… This work reports the use of halogenated alcohols in catalyzing a unique amidination reaction using 2-aminophenylboronic acid. Trials using acetonitrile as the reactant nitrile showed …
Number of citations: 3 www.arkat-usa.org
SA Gopalan, AI Gopalan, SW Kang, KP Lee - 한국분석과학회학술대회, 2012 - dbpia.co.kr
Recently much effort has been focused on developing various sensors with high sensitivity, high reliability, fast response, good selectivity, and low cost for monitoring glucose for the …
Number of citations: 0 www.dbpia.co.kr
BB Pappin, SM Levonis, PC Healy… - Heterocyclic …, 2017 - degruyter.com
… -nitrosalicylate ester of 2-aminophenylboronic acid. The boron at … of the nitrosalicylate ester of 2-aminophenylboronic acid. … not occur when 2-aminophenylboronic acid alone is heated in …
Number of citations: 5 www.degruyter.com
K Tanimoto, N Nakagawa, K Takeda, M Kirihata… - Tetrahedron …, 2013 - Elsevier
… phenanthridinone core 1 starting from 2-aminophenylboronic acid 2 and 2-halobenzoic acid … cross-coupling of commercially available 2-aminophenylboronic acid 2 with 2-halobenzoate …
Number of citations: 19 www.sciencedirect.com
XT Wang, X Deng, TD Zhang, X Zhang, WP Shi… - Environmental …, 2022 - Springer
… Herein, we report a new type of hydrogel prepared by mixing 2-aminophenylboronic acid-modified polyacrylic acid (PAA-2APBA) and poly(vinyl alcohol), as well as the introduction of …
Number of citations: 8 link.springer.com
W Mazi, R Adhikari, Y Zhang, S Xia, M Fang, RL Luck… - Methods, 2019 - Elsevier
… introducing a significantly sterically bulky 2-aminophenylboronic acid pinacol ester to traditional … We chose 2-aminophenylboronic acid pinacol ester instead of its derivatives such as 3-…
Number of citations: 15 www.sciencedirect.com
EE Galenko, TO Zanakhov, MS Novikov… - Tetrahedron …, 2023 - Elsevier
… We hypothesized that Pd-catalyzed heteroannulation of 5-carbonyl-4-iodo/bromoisoxazoles 1/2 with 2-aminophenylboronic acid derivatives 3 could be a good convergent alternative for …
Number of citations: 3 www.sciencedirect.com

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